molecular formula C13H14ClNO B5745151 3-{[(4-chlorophenyl)methyl]amino}cyclohex-2-en-1-one

3-{[(4-chlorophenyl)methyl]amino}cyclohex-2-en-1-one

Cat. No.: B5745151
M. Wt: 235.71 g/mol
InChI Key: YBWURWAAOLVOMX-UHFFFAOYSA-N
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Description

3-{[(4-chlorophenyl)methyl]amino}cyclohex-2-en-1-one is an organic compound that features a cyclohexenone core with a 4-chlorophenylmethylamino substituent

Properties

IUPAC Name

3-[(4-chlorophenyl)methylamino]cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO/c14-11-6-4-10(5-7-11)9-15-12-2-1-3-13(16)8-12/h4-8,15H,1-3,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWURWAAOLVOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-chlorophenyl)methyl]amino}cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of cyclohex-2-en-1-one with 4-chlorobenzylamine under appropriate conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-chlorophenyl)methyl]amino}cyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexenone moiety to cyclohexanol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of various substituted amines or amides.

Scientific Research Applications

3-{[(4-chlorophenyl)methyl]amino}cyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(4-chlorophenyl)methyl]amino}cyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-{[(4-chlorophenyl)amino]cyclohex-2-en-1-one: Similar structure but lacks the methyl group on the amino substituent.

    3-{[(4-chlorophenyl)methyl]amino}cyclohexanone: Similar structure but with a saturated cyclohexane ring instead of a cyclohexenone ring.

Uniqueness

3-{[(4-chlorophenyl)methyl]amino}cyclohex-2-en-1-one is unique due to the presence of both the 4-chlorophenylmethylamino group and the cyclohexenone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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